molecular formula C27H48O2 B1422273 5alpha-Cholestan-3beta,15beta-diol CAS No. 80656-42-4

5alpha-Cholestan-3beta,15beta-diol

Cat. No.: B1422273
CAS No.: 80656-42-4
M. Wt: 404.7 g/mol
InChI Key: MSKYNEGIINKEKI-PRKDSDQMSA-N
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Description

5alpha-Cholestan-3beta,15beta-diol is a naturally occurring steroidal compound, classified as a 3beta-hydroxysteroid. It consists of a 3beta-hydroxy-5alpha-cholestane structure with an additional hydroxy group at the 15beta-position. This compound is part of the larger family of sterols, which play crucial roles in various biological processes.

Biochemical Analysis

Biochemical Properties

5alpha-Cholestan-3beta,15beta-diol plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases, which are involved in the conversion of steroids. These interactions are crucial for maintaining the balance of steroid hormones in the body . Additionally, this compound can bind to specific proteins, influencing their activity and stability.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of receptors and enzymes involved in these pathways. This compound can also impact gene expression by interacting with nuclear receptors, leading to changes in the transcription of specific genes . Furthermore, this compound affects cellular metabolism by altering the levels of metabolites and the activity of metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. This compound also influences gene expression by binding to nuclear receptors, which then interact with DNA to regulate transcription . These molecular interactions are essential for the compound’s role in maintaining cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its activity . Long-term exposure to this compound can result in alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on lipid metabolism and hormone regulation. At high doses, it can cause toxic or adverse effects, such as disruptions in cholesterol metabolism and liver function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism. It interacts with enzymes such as hydroxysteroid dehydrogenases and cytochrome P450 enzymes, which are crucial for the conversion and breakdown of steroids . These interactions can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and function.

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles . The subcellular localization of this compound is critical for its activity and function in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Cholestan-3beta,15beta-diol typically involves the modification of existing steroidal structures. One common approach is the reduction of 5alpha-cholestane-3beta,15beta-dione using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions require anhydrous solvents and controlled temperatures to ensure the selective reduction of the carbonyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reduction reactions. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Cholestan-3beta,15beta-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used to oxidize the hydroxyl groups.

  • Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are commonly employed.

  • Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or iodine (I2) in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield steroidal ketones or carboxylic acids.

  • Reduction: Reduction reactions typically produce alcohols or aldehydes.

  • Substitution: Halogenation can result in the formation of halogenated derivatives of the compound.

Scientific Research Applications

5alpha-Cholestan-3beta,15beta-diol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a precursor for the synthesis of various steroidal compounds and derivatives.

  • Biology: The compound is involved in the study of steroid metabolism and its role in biological systems.

  • Medicine: It is used in the development of pharmaceuticals, particularly those targeting steroid-related disorders.

  • Industry: this compound is utilized in the production of cosmetic and personal care products due to its beneficial properties on skin and hair.

Comparison with Similar Compounds

  • 5alpha-cholestan-3beta-ol (Dihydrocholesterol): This compound lacks the hydroxy group at the 15beta-position.

  • 3beta-androstanediol: This compound has a different steroid backbone and is a metabolite of androgens.

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Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKYNEGIINKEKI-PRKDSDQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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